molecular formula C9H15NO3 B010248 tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 171919-76-9

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No.: B010248
CAS No.: 171919-76-9
M. Wt: 185.22 g/mol
InChI Key: OPQMXTJLDQEDTI-LURJTMIESA-N
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Description

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide as reagents. This method is efficient and yields high purity products . Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reagents like LiAlH4.

    Substitution: Nucleophilic substitution reactions are common, especially with halides.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Halides and nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters, while reduction with LiAlH4 can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds.

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQMXTJLDQEDTI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(3-Diazo-1-methyl-2-oxo-propyl)-carbamic acid tert-butyl ester (0.250 g, 1.17 mmol) was dissolved in anhydrous DCM (6 mL) and Et3N (1.18 mg, 0.012 mmol) was added. The reaction mixture was cooled to 0° C. and rhodium (II) acetate (0.010 g, 0.023 mmol) was added. The reaction mixture was stirred at 0° C. for 1 h then concentrated in vacuo to give 2-methyl-3-oxo-azetidine-1-carboxylic acid tert-butyl ester, which was used in the next step without further purification. TLC (eluting with 20% EtOAc/heptane) Rf=0.3.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 mg
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Three

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